molecular formula C20H18O5 B12560321 3,9,11-Trimethoxy-5,6-dihydro-12H-benzo[a]xanthen-12-one CAS No. 195259-87-1

3,9,11-Trimethoxy-5,6-dihydro-12H-benzo[a]xanthen-12-one

Cat. No.: B12560321
CAS No.: 195259-87-1
M. Wt: 338.4 g/mol
InChI Key: YIVSRLSBWBMCMW-UHFFFAOYSA-N
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Description

3,9,11-Trimethoxy-5,6-dihydro-12H-benzo[a]xanthen-12-one is a complex organic compound belonging to the xanthene family This compound is characterized by its tricyclic structure, which includes three methoxy groups and a dihydrobenzo[a]xanthene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,9,11-Trimethoxy-5,6-dihydro-12H-benzo[a]xanthen-12-one typically involves multi-step organic reactions. One common method includes the condensation of 2-naphthol with aromatic aldehydes in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions in an organic solvent like ethanol or acetic acid. The resulting intermediate undergoes cyclization and subsequent methoxylation to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,9,11-Trimethoxy-5,6-dihydro-12H-benzo[a]xanthen-12-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated xanthene derivatives.

Scientific Research Applications

3,9,11-Trimethoxy-5,6-dihydro-12H-benzo[a]xanthen-12-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,9,11-Trimethoxy-5,6-dihydro-12H-benzo[a]xanthen-12-one involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit key enzymes involved in oxidative stress pathways, thereby exerting its antioxidant effects. The methoxy groups play a crucial role in enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

  • 8,9,10,11-Tetrahydro-12H-benzo[a]xanthen-12-one
  • 6H-Dibenzo[a,g]quinolizine-2,9-diol
  • 2,3,9,10-Tetramethoxy-13-methyl-5,6-dihydro-8H-isoquinolino[3,2-a]

Uniqueness

3,9,11-Trimethoxy-5,6-dihydro-12H-benzo[a]xanthen-12-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methoxy groups enhances its solubility and reactivity compared to other xanthene derivatives. Additionally, its ability to undergo various chemical transformations makes it a versatile compound for synthetic and medicinal chemistry .

Properties

CAS No.

195259-87-1

Molecular Formula

C20H18O5

Molecular Weight

338.4 g/mol

IUPAC Name

3,9,11-trimethoxy-5,6-dihydrobenzo[a]xanthen-12-one

InChI

InChI=1S/C20H18O5/c1-22-12-5-6-14-11(8-12)4-7-15-18(14)20(21)19-16(24-3)9-13(23-2)10-17(19)25-15/h5-6,8-10H,4,7H2,1-3H3

InChI Key

YIVSRLSBWBMCMW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(CC2)OC4=C(C3=O)C(=CC(=C4)OC)OC

Origin of Product

United States

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